![molecular formula C11H16NO7- B10771303 8-Deoxy-neodysiherbaine](/img/structure/B10771303.png)
8-Deoxy-neodysiherbaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-deoxy-neodysiherbaine is a synthetic organic compound that belongs to the class of marine excitatory amino acids. It is a derivative of neodysiherbaine A, which is isolated from the Micronesian sponge Lendenfeldia chondrodes. This compound is known for its potent agonistic activity on kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2 .
Vorbereitungsmethoden
The synthesis of 8-deoxy-neodysiherbaine involves several key steps. One approach is the Chiron method, which utilizes diacetone-D-glucose (DAG) as the starting material. The synthesis involves sequential hydrolysis-oxidation-Wittig olefination (SHOWO) and ring-closing metathesis (RCM) reactions. The final product is obtained through nucleophilic substitution at the anomeric position .
Analyse Chemischer Reaktionen
8-deoxy-neodysiherbaine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
8-deoxy-neodysiherbaine has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of marine excitatory amino acids.
Biology: The compound is employed in research on kainate receptors, which play a crucial role in excitatory neurotransmission.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain.
Industry: The compound is used in the development of selective pharmacological agents for kainate receptors
Wirkmechanismus
8-deoxy-neodysiherbaine exerts its effects by binding to kainate-type ionotropic glutamate receptors, specifically GluK1 and GluK2. The binding of the compound to these receptors leads to the activation of ion channels, resulting in the influx of cations into the post-synaptic cell. This process is crucial for excitatory neurotransmission and is involved in various brain functions such as learning and memory .
Vergleich Mit ähnlichen Verbindungen
8-deoxy-neodysiherbaine is similar to other marine excitatory amino acids such as:
Dysiherbaine: This compound has a higher affinity for GluK1 compared to this compound.
Neodysiherbaine A: It differs from this compound in the functional group at the C8 position.
9-deoxy-neodysiherbaine: This compound lacks the C9 hydroxy group and has a lower affinity for GluK2 compared to this compound
Eigenschaften
Molekularformel |
C11H16NO7- |
---|---|
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
(2R,6S)-2-[(2S)-2-azaniumyl-2-carboxylatoethyl]-6-hydroxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyran-2-carboxylate |
InChI |
InChI=1S/C11H17NO7/c12-6(9(14)15)2-11(10(16)17)3-8-7(19-11)1-5(13)4-18-8/h5-8,13H,1-4,12H2,(H,14,15)(H,16,17)/p-1/t5-,6-,7?,8?,11+/m0/s1 |
InChI-Schlüssel |
JVLNPAVKDNEYGY-SCTSMQQKSA-M |
Isomerische SMILES |
C1[C@@H](COC2C1O[C@@](C2)(C[C@@H](C(=O)[O-])[NH3+])C(=O)[O-])O |
Kanonische SMILES |
C1C(COC2C1OC(C2)(CC(C(=O)[O-])[NH3+])C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.